molecular formula C8H6FNS B8628736 3-Fluoro-4-methylsulfanylbenzonitrile

3-Fluoro-4-methylsulfanylbenzonitrile

Cat. No.: B8628736
M. Wt: 167.21 g/mol
InChI Key: NATGKFYJHRNRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methylsulfanylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 3-position and a methylsulfanyl (S-Me) group at the 4-position. Its molecular formula is C₈H₅FNS, with a molar mass of 165.20 g/mol. The nitrile group (-CN) contributes to its electron-withdrawing character, while the methylsulfanyl group introduces moderate electron-donating effects via sulfur’s lone pairs. This compound is of interest in medicinal and agrochemical research, where fluorinated and sulfur-containing aromatic systems are often leveraged to optimize pharmacokinetic properties or reactivity .

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

3-fluoro-4-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3

InChI Key

NATGKFYJHRNRHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Fluoro-4-methylsulfanylbenzonitrile and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups
This compound C₈H₅FNS 165.20 -F (C3), -SMe (C4) Nitrile, Thioether
3-Fluoro-4-[(phenylsulfanyl)methyl]benzonitrile C₁₄H₁₀FNS 243.30 -F (C3), -CH₂-S-Ph (C4) Nitrile, Thioether
3-Fluoro-4-(methylsulfonyl)benzaldehyde C₈H₇FO₂S 186.20 -F (C3), -SO₂Me (C4) Aldehyde, Sulfonyl
4-Fluoro-3-(methylsulfonyl)benzoic Acid C₈H₇FO₃S 202.20 -F (C4), -SO₂Me (C3) Carboxylic Acid, Sulfonyl

Analysis of Structural and Functional Differences

Electronic and Steric Effects

  • Methylsulfanyl (-SMe) vs. Methylsulfonyl (-SO₂Me):
    The methylsulfanyl group in this compound is electron-donating, enhancing the aromatic ring’s nucleophilic reactivity. In contrast, the sulfonyl group in 3-Fluoro-4-(methylsulfonyl)benzaldehyde is strongly electron-withdrawing, which polarizes the ring and reduces electron density, favoring electrophilic substitution at meta positions .

  • Phenylsulfanylmethyl (-CH₂-S-Ph) vs. Methylsulfanyl (-SMe):
    The phenylsulfanylmethyl substituent in 3-fluoro-4-[(phenylsulfanyl)methyl]benzonitrile introduces steric bulk and lipophilicity (logP ~3.5 estimated), compared to the smaller methylsulfanyl group (logP ~2.1), which may influence membrane permeability in biological systems .

Functional Group Reactivity

  • Nitrile (-CN) vs. Aldehyde (-CHO):
    The nitrile group in this compound is hydrolytically stable under physiological conditions, whereas the aldehyde in 3-Fluoro-4-(methylsulfonyl)benzaldehyde is prone to nucleophilic attack or oxidation, limiting its utility in vivo .

  • Carboxylic Acid (-COOH) vs. Nitrile (-CN): 4-Fluoro-3-(methylsulfonyl)benzoic Acid exhibits acidity (pKa ~2.5–3.0) due to the -COOH group, enabling salt formation for improved solubility.

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